

Application of 4-Decanone in Flavor and Fragrance Research: A Comprehensive Overview

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Compound of Interest

Compound Name: 4-Decanone

Cat. No.: B1582152

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Introduction

4-Decanone, an aliphatic ketone with the chemical formula $C_{10}H_{20}O$, presents an intriguing subject for investigation within the realms of flavor and fragrance research. While not as extensively documented as other ketones, its molecular structure suggests potential for a unique sensory profile. Aliphatic ketones are known to contribute a wide array of notes to flavors and fragrances, ranging from fruity and floral to cheesy and waxy. This document provides a detailed exploration of the current understanding of **4-decanone**, including its physicochemical properties, potential sensory characteristics, and the analytical and sensory evaluation protocols necessary for its comprehensive study. The information is intended to guide researchers in uncovering the potential applications of this molecule in the development of novel flavors and fragrances.

Physicochemical Properties of 4-Decanone

A thorough understanding of the physical and chemical properties of **4-decanone** is fundamental to its application in flavor and fragrance research. These properties influence its volatility, solubility, and stability in various formulations.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ O	[1][2][3]
Molecular Weight	156.27 g/mol	[1][2][3]
CAS Number	624-16-8	[4][5][6]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	205-207 °C at 760 mmHg	[4]
Flash Point	160 °F (71.1 °C)	[4]
Solubility	Soluble in alcohol; Insoluble in water	[4]
Synonyms	Hexyl propyl ketone, Propyl hexyl ketone	[1][5][6]

Organoleptic Properties and Applications

The sensory profile of **4-decanone** is not well-defined in publicly available literature, with some sources offering conflicting information regarding its use in flavor and fragrance. While one source suggests it imparts a "fruity and creamy aroma" and a "fresh and pleasant scent"[7], another explicitly states it is "not for fragrance use" and "not for flavor use"[4]. This discrepancy highlights the need for further sensory evaluation to characterize its odor and flavor profile accurately.

Generally, aliphatic ketones are recognized for their diverse aromatic contributions. They can impart sweet, fruity, floral, and green notes, as well as creamy and cheesy characteristics[8]. The position of the carbonyl group and the length of the carbon chain significantly influence the perceived aroma. For instance, methyl ketones (2-alkanones) are known contributors to the flavor of blue cheese[5]. Given its structure as a propyl hexyl ketone, **4-decanone** may possess a unique combination of these sensory attributes.

Potential Applications:

Based on the general characteristics of aliphatic ketones, potential, yet unconfirmed, areas of application for **4-decanone** in flavor and fragrance research could include:

- **Fruity and Creamy Notes:** As a potential contributor to dairy, fruit, and beverage flavors.
- **Waxy and Green Nuances:** For adding complexity to floral and herbal fragrance compositions.
- **Modifier in Complex Blends:** To enhance or round out the profiles of existing flavor and fragrance formulations.

It is crucial to note that the regulatory status of **4-decanone** for use in food is not clearly established. It does not appear on the FEMA GRAS (Generally Recognized as Safe) list, and no JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation was found[9][10]. Therefore, any application in food would require a thorough safety assessment and regulatory approval.

Experimental Protocols

To rigorously investigate the potential of **4-decanone**, standardized experimental protocols for its analytical and sensory evaluation are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the qualitative and quantitative analysis of volatile compounds like **4-decanone**.

Objective: To identify and quantify **4-decanone** in a sample matrix (e.g., essential oil, food extract, or fragrance concentrate).

Methodology:

- **Sample Preparation:**
 - Dilute the sample containing **4-decanone** in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration within the calibrated range of the instrument.

- For solid or liquid matrices, a headspace or solid-phase microextraction (SPME) technique may be employed to extract volatile components.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 6890 or equivalent.
 - Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is common for initial screening.
 - Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for general volatile analysis.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 5°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer: Quadrupole mass analyzer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
- Data Analysis:
 - Identify the **4-decanone** peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
 - For quantification, create a calibration curve using standards of known **4-decanone** concentrations.

Sensory Evaluation

Sensory analysis is critical for determining the organoleptic properties of **4-decanone** and its potential applications. A descriptive analysis by a trained panel is recommended.

Objective: To characterize the odor and flavor profile of **4-decanone**.

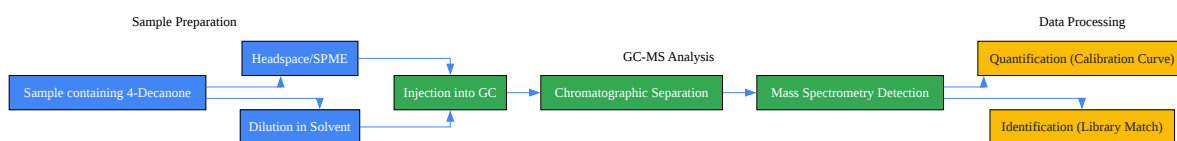
Methodology:

- Panel Selection and Training:
 - Recruit 8-12 panelists with demonstrated sensory acuity.
 - Train the panel on the recognition and intensity scaling of various aroma and flavor attributes relevant to ketones (e.g., fruity, waxy, cheesy, green, floral).
- Sample Preparation:
 - Prepare solutions of **4-decanone** in a neutral solvent (e.g., mineral oil for odor, deodorized water or a simple sugar solution for flavor) at various concentrations to determine its detection and recognition thresholds.
 - For descriptive analysis, prepare a concentration that is clearly perceptible but not overwhelming.
- Evaluation Procedure:
 - Present the samples to the panelists in a controlled environment (i.e., well-ventilated, neutral-colored booths).
 - Panelists will evaluate the samples orthonasally (smelling) and retronasally (tasting) and rate the intensity of various sensory attributes on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
 - Provide panelists with appropriate palate cleansers (e.g., unsalted crackers and water).
- Data Analysis:
 - Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes and to generate a sensory

profile of **4-decanone**.

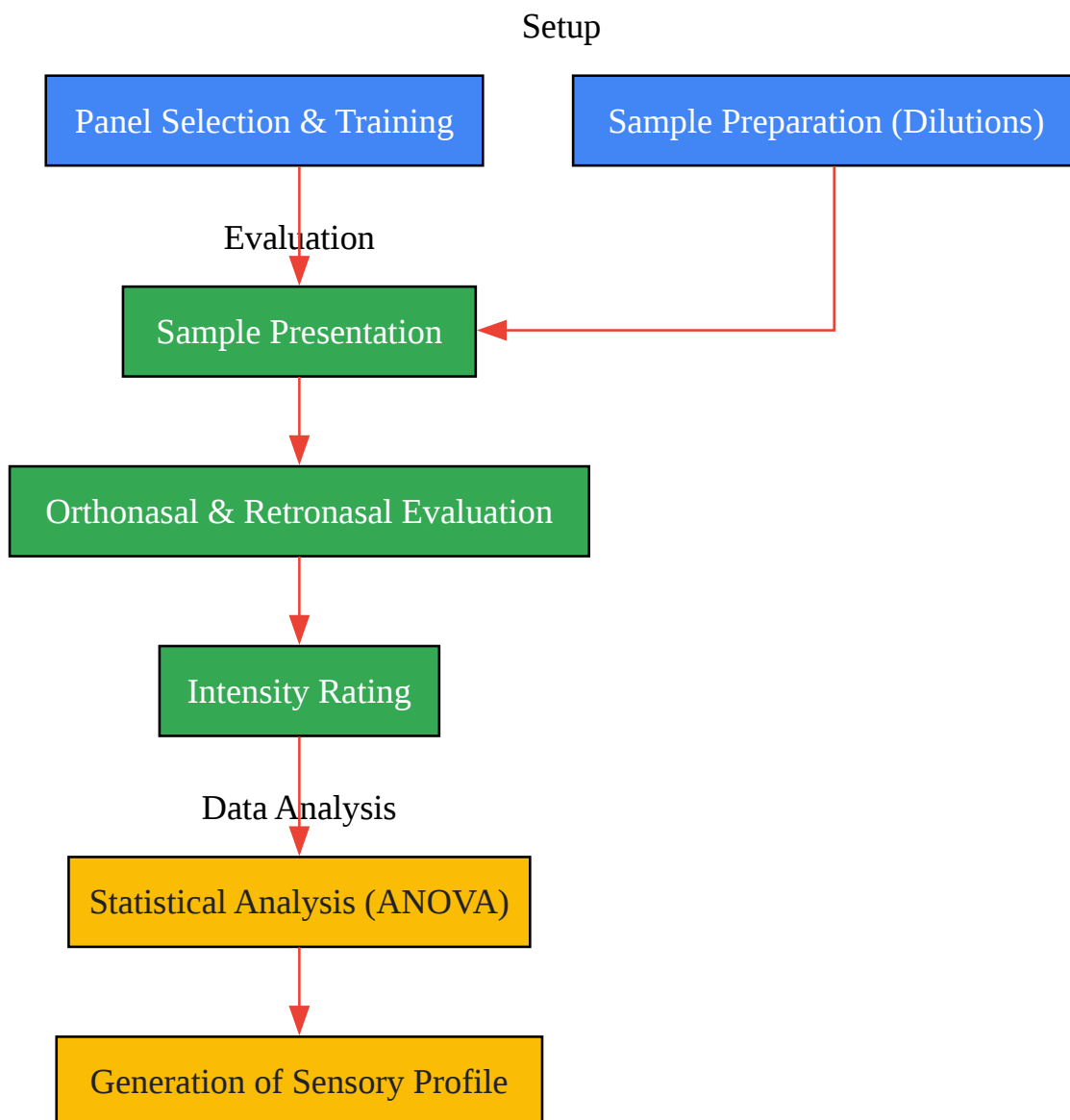
Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key experimental workflows.



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GC-MS Analysis Workflow for **4-Decanone**.



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Sensory Evaluation Workflow for **4-Decanone**.

Conclusion

The application of **4-decanone** in flavor and fragrance research remains an area with significant potential for discovery. While its sensory properties are not yet fully characterized and its regulatory status for food use is unclear, the general characteristics of aliphatic ketones suggest it could offer unique and valuable contributions. The contradictory information available

underscores the necessity for rigorous scientific investigation. By employing systematic analytical and sensory evaluation protocols as outlined in this document, researchers can elucidate the true organoleptic profile of **4-decanone** and determine its viability for creating innovative flavors and fragrances. Further research into its natural occurrence could also provide valuable context for its potential applications.

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